molecular formula C8H7N3O B12915330 5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde CAS No. 4121-21-5

5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde

Cat. No.: B12915330
CAS No.: 4121-21-5
M. Wt: 161.16 g/mol
InChI Key: XDZWQDUHDGBHME-UHFFFAOYSA-N
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Description

5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, making it part of the pyrrolopyrazine family. Compounds in this family are known for their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolopyrazine derivatives, including 5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde, involves several methods:

    Cyclization: This method involves the formation of the pyrrolopyrazine ring system through the cyclization of appropriate precursors.

    Ring Annulation: This method involves the construction of the pyrrolopyrazine ring by annulating a pyrrole ring with a pyrazine ring.

    Cycloaddition: This method involves the addition of a nitrile oxide to an alkyne to form the pyrrolopyrazine ring.

    Direct C-H Arylation: This method involves the direct arylation of a pyrrole ring with a pyrazine ring.

Industrial Production Methods

Industrial production methods for pyrrolopyrazine derivatives typically involve large-scale cyclization and ring annulation reactions. These methods are optimized for high yield and purity, often using catalysts and specific reaction conditions to ensure efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a kinase inhibitor.

    Industry: It is used in the production of pharmaceuticals and other bioactive compounds.

Mechanism of Action

The mechanism of action of 5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it may inhibit kinase activity by binding to the ATP-binding site of the kinase enzyme, thereby preventing the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde include:

Uniqueness

The uniqueness of this compound lies in its specific structure and functional groups, which confer distinct chemical reactivity and biological activity. Its aldehyde group allows it to participate in unique chemical reactions and interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

5-methylpyrrolo[2,3-b]pyrazine-7-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-11-4-6(5-12)7-8(11)10-3-2-9-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDZWQDUHDGBHME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=NC=CN=C21)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20194132
Record name 5-Methyl-5H-pyrrolo(2,3-b)pyrazine-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20194132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4121-21-5
Record name 5-Methyl-5H-pyrrolo(2,3-b)pyrazine-7-carbaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004121215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS003107007
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194242
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Methyl-5H-pyrrolo(2,3-b)pyrazine-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20194132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHYL-5H-PYRROLO(2,3-B)PYRAZINE-7-CARBALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/122NPM1PE7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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